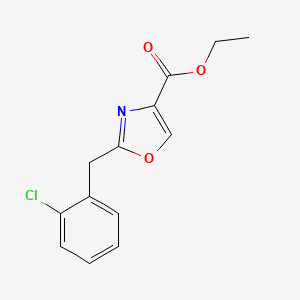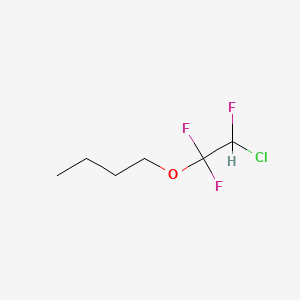
1-(2-Chloro-1,1,2-trifluoroethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)butane is an organic compound with the molecular formula C6H10ClF3O It is characterized by the presence of a butane chain attached to a trifluoroethoxy group, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)butane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the butyl group, forming the desired ether compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1,1,2-trifluoroethoxy)butane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or amines.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
1-(2-Chloro-1,1,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethoxy groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)butane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-1,1,2-trifluoroethoxy)propane
- 1-(2-Chloro-1,1,2-trifluoroethoxy)ethane
- 1-(2-Chloro-1,1,2-trifluoroethoxy)pentane
Uniqueness
1-(2-Chloro-1,1,2-trifluoroethoxy)butane is unique due to its specific combination of a butane chain with a trifluoroethoxy group. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its shorter or longer chain analogs.
Properties
Molecular Formula |
C6H10ClF3O |
|---|---|
Molecular Weight |
190.59 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C6H10ClF3O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
RAIRJHMHXFZQEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
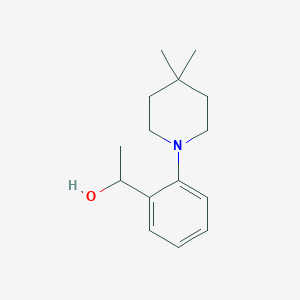


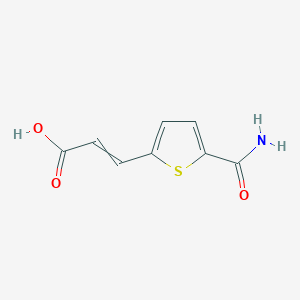

![(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722076.png)
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
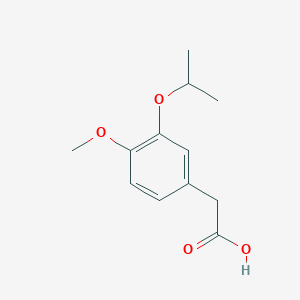
![3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B11722099.png)


